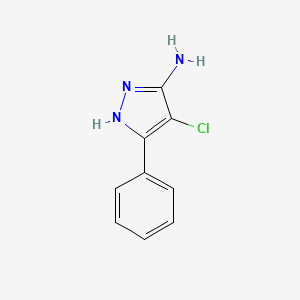

4-chloro-5-phenyl-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIPSHYTEXGVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357131 | |

| Record name | 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50671-38-0 | |

| Record name | 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-chloro-5-phenyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of chloro-phenyl-substituted pyrazole amines, with a specific focus on the isomer 4-chloro-5-phenyl-1H-pyrazol-3-amine. Due to the limited availability of specific experimental data for this exact isomer, this guide consolidates information from closely related compounds to offer a robust profile for research and drug development purposes. This document adheres to stringent data presentation and visualization requirements, including structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams for procedural and logical workflows.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the physicochemical properties can be estimated by examining closely related isomers. The following tables summarize the available data for key analogues.

Table 1: Physicochemical Data of Chloro-Phenyl-Pyrazol-Amine Analogues

| Property | 5-Chloro-1-phenyl-1H-pyrazol-4-amine[1] | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine[2] | 3-phenyl-1H-pyrazol-5-amine[3] |

| Molecular Formula | C₉H₈ClN₃ | C₁₅H₁₂ClN₃ | C₉H₉N₃ |

| Molecular Weight | 193.63 g/mol | 269.73 g/mol | 159.19 g/mol |

| Melting Point | Not specified | 147-154 °C | 120-123 °C |

| Appearance | Not specified | Pale yellow powder | Not specified |

| Storage Temperature | Not specified | 0-8°C | Not specified |

Table 2: Predicted Physicochemical Properties of a Related Isomer: 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one [4]

| Property | Value |

| Molecular Weight | 194.62 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 194.0246905 Da |

| Topological Polar Surface Area | 32.3 Ų |

| Heavy Atom Count | 13 |

| pKa (Predicted) | 7.98 ± 0.70[5] |

Experimental Protocols: Synthesis of Substituted Pyrazole Amines

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, established methods for the synthesis of substituted aminopyrazoles can be adapted. The following protocols describe general and specific synthetic routes for related compounds.

General Synthesis of 3-Aminopyrazoles via Condensation

A prevalent method for synthesizing 3-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine.[6][7][8]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the starting β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile) in anhydrous ethanol.

-

Addition of Reagents: Add a slight molar excess of hydrazine hydrate and a catalytic amount of acetic acid to the solution.

-

Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting solid can be further purified by washing with diethyl ether and drying in vacuo to yield the 3-aminopyrazole product.

Synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine

A specific method for a related isomer involves electrochemical reduction followed by a nucleophilic substitution.[1]

Protocol:

-

Electrochemical Reduction: The starting material, 4-nitro-1-phenylpyrazole, is subjected to electrochemical reduction in diluted hydrochloric acid. This step converts the nitro group to a hydroxylamine intermediate.

-

In Situ Nucleophilic Transformation: The hydroxylamine intermediate undergoes an in situ nucleophilic transformation to yield the 5-chloro derivative.

-

Isolation: The final product is separated from the post-reaction mixture. The yield for this specific synthesis is reported to be low.

Synthesis of 4-Halopyrazoles via Electrocatalysis

A modern approach for the synthesis of 4-halopyrazoles involves an electrocatalytic multicomponent reaction.[9][10]

Protocol:

-

Reaction Components: The synthesis is performed using hydrazines, acetylacetones, and sodium halides (as the halogen source).

-

Electrochemical Conditions: The reaction is carried out under chemical oxidant- and external electrolyte-free conditions. The sodium halide serves as both the halogenation reagent and the supporting electrolyte.

-

Mechanism: The mechanism for chlorination has been suggested to proceed via a radical pathway.

Mandatory Visualizations

Experimental Workflow for General Synthesis of 3-Aminopyrazoles

Caption: Workflow for the general synthesis of 3-aminopyrazoles.

Logical Relationship for the Synthesis of this compound

Caption: Conceptual pathway for synthesizing the target compound.

Biological Activities and Signaling Pathways

Specific signaling pathways for this compound have not been identified in the current literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Derivatives of pyrazole have demonstrated a wide array of pharmacological effects, including:

-

Anti-inflammatory and Analgesic Properties: Many pyrazole-containing compounds are known to exhibit anti-inflammatory and analgesic effects.[2]

-

Antimicrobial and Antifungal Activity: Various substituted pyrazoles have shown potent activity against a range of bacteria and fungi.

-

Anticancer Activity: Certain pyrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.

-

Enzyme Inhibition: Substituted pyrazoles have been identified as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects.

Given the lack of specific pathway information, a generalized workflow for identifying the biological targets and mechanisms of action for a novel compound like this compound is presented below.

General Workflow for Target Identification and Validation

Caption: General workflow for identifying biological targets.

Conclusion

While direct experimental data on this compound is sparse, this technical guide provides a foundational understanding based on the properties and synthetic routes of closely related analogues. The provided protocols and workflows offer a starting point for the synthesis and biological evaluation of this compound. Further research is warranted to fully elucidate the specific physicochemical properties, optimize synthetic procedures, and identify the precise biological targets and signaling pathways of this compound for potential therapeutic applications.

References

- 1. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | C9H7ClN2O | CID 11356026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE | 76205-19-1 [chemicalbook.com]

- 6. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

- 9. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Prominent Isomer: 5-Phenyl-1H-pyrazol-3-amine and its Analogs

Initial Research Note: Extensive searches of chemical databases (including PubChem and ChemSpider) and commercial supplier catalogs for "4-chloro-5-phenyl-1H-pyrazol-3-amine" did not yield a specific entry or a corresponding CAS number. This suggests that this particular isomer may not be a commercially available or well-characterized compound.

Therefore, this guide will focus on the closely related and well-documented isomer, 5-phenyl-1H-pyrazol-3-amine , and its derivatives. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, properties, and potential applications of this class of compounds, which may serve as a valuable starting point for further investigation.

Chemical Structure and Properties

The core structure of interest is the 3-amino-5-phenylpyrazole scaffold. The general chemical properties of a representative compound, 5-(4-chlorophenyl)-1H-pyrazol-3-amine, are summarized below.

| Property | Value | Reference |

| CAS Number | 78583-81-0 | |

| Molecular Formula | C₉H₈ClN₃ | |

| Molecular Weight | 193.63 g/mol | |

| Melting Point | 172-176 °C | |

| Appearance | Solid | |

| SMILES | Nc1cc(n[nH]1)-c2ccc(Cl)cc2 | |

| InChI Key | XQPBZIITFQHIDI-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of 3-amino-5-aryl-1H-pyrazoles typically involves the condensation of a β-ketonitrile with hydrazine. A general synthetic pathway is outlined below.

General Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles

A common route to related compounds involves the reaction of an appropriate β-ketonitrile precursor with hydrazine. For example, the synthesis of 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile has been reported.

Experimental Protocol:

The synthesis of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles can be achieved through the reaction of (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines. While a specific protocol for the title compound is unavailable, a representative procedure for a related analogue is as follows:

A mixture of the appropriate aroyl-trichlorobutene-nitrile and hydrazine hydrate in an alcoholic solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified, typically by recrystallization.

Biological Activity and Potential Applications

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery.

Potential Therapeutic Areas:

-

Anti-inflammatory and Analgesic Agents: Certain pyrazole derivatives have shown potential as anti-inflammatory and analgesic agents.

-

Antimicrobial Activity: Various substituted pyrazoles have been investigated for their antibacterial and antifungal properties.

-

Antiviral Activity: Some pyrazole derivatives have demonstrated potent antiviral activity against a range of viruses.[1]

-

Anticancer Activity: Novel pyrazole derivatives have been synthesized and evaluated for their effects on different cancer cell lines, with some compounds showing potent activity against leukemia, renal cancer, and non-small cell lung cancer.[1]

The diverse biological activities of the pyrazole nucleus suggest that derivatives of this compound, if synthesized, could also exhibit interesting pharmacological properties and warrant further investigation. The introduction of a chlorine atom at the 4-position of the pyrazole ring could significantly influence the electronic properties and biological activity of the molecule.

Conclusion

While the specific compound This compound is not readily documented, the broader class of 3-amino-5-phenyl-pyrazoles represents a versatile and biologically significant scaffold. The synthetic routes are generally well-established, and the diverse pharmacological activities reported for this class of compounds underscore their potential in medicinal chemistry and drug development. Researchers interested in this specific isomer may need to pursue custom synthesis and subsequent characterization to explore its unique properties and potential applications.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a privileged scaffold in the design and development of novel therapeutic agents. Pyrazole derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of human diseases. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[1] Many derivatives function by inhibiting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Quantitative Data for Anticancer Activity

The anticancer efficacy of various pyrazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit a biological process by 50%. The table below summarizes the IC50 values for selected pyrazole derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target(s) | Reference(s) |

| Thiazolylpyrazolyl coumarin 9d | MCF-7 (Breast) | 5.41 - 10.75 | VEGFR-2 | [2] |

| Pyrazolo[3,4-d]pyrimidine | HCT116 (Colon) | < 23.7 | CDK2 | [1] |

| Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | PI3 Kinase | [1] |

| 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 - 15.98 | EGFR, VEGFR-2 | [1] |

| Pyrazolo[4,3-f]quinoline | HCT116, HeLa | 1.7 - 3.6 | Haspin Kinase | [1] |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one 3i | PC-3 (Prostate) | 1.24 | VEGFR-2 | |

| Pyrazole-N-Mannich base 6b | HepG2 (Liver) | 2.52 | VEGFR-2, CDK-2 | [3] |

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][4] These receptors play pivotal roles in tumor angiogenesis, cell proliferation, and survival.[5][6]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[6][8] This includes the activation of the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[8] Pyrazole derivatives can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling.[9]

Caption: VEGFR-2 signaling inhibition by pyrazole derivatives.

EGFR is another crucial RTK that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades, leading to enhanced cell proliferation and survival.[1][5][10] Aberrant EGFR signaling is a hallmark of many cancers.[5][11] Small molecule pyrazole derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[1][]

Caption: EGFR signaling inhibition by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Objective: To determine the cytotoxic effect of pyrazole derivatives on cancer cell lines and calculate their IC50 values.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom microplates

-

Pyrazole derivatives (dissolved in DMSO to create stock solutions)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[16]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then dilute to the appropriate density (e.g., 1 x 10^4 cells/well).[15] Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[13]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Caption: General workflow for an MTT-based anticancer assay.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[][18][19] The selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[20][21]

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is often evaluated by their ability to inhibit COX enzymes and reduce edema in animal models.

| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | In Vivo Model (Edema Inhibition %) | Reference(s) |

| Compound 1 (Bansal et al.) | 0.31 | > 69 | > 222 | Carrageenan-induced rat paw (ED50 74.3 mg/kg) | [18] |

| Compound 9 (El-Sayed et al.) | 0.26 | 50 | 192.3 | Carrageenan-induced rat paw (ED50 0.170 mmol/kg) | [18] |

| Trimethoxy derivative 5f | 1.50 | - | - | - | [][17] |

| Trimethoxy derivative 6f | 1.15 | - | - | - | [][17] |

Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response involving the production of prostaglandins, which are key mediators of pain and swelling.[18][19] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes.[22] COX-2 is an inducible enzyme that is upregulated at sites of inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa.[18][20] Pyrazole derivatives can selectively bind to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[20]

References

- 1. ClinPGx [clinpgx.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

- 22. taylorandfrancis.com [taylorandfrancis.com]

spectroscopic analysis (NMR, IR, Mass Spec) of 4-chloro-5-phenyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of novel compounds is a cornerstone of chemical research and drug discovery. Spectroscopic techniques provide the necessary tools to confirm the chemical structure, purity, and other molecular properties. This guide serves as a practical resource for researchers working with pyrazole derivatives, offering a predictive framework for the spectroscopic analysis of 4-chloro-5-phenyl-1H-pyrazol-3-amine and a methodological foundation for its experimental characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the pyrazole core, as well as the electronic effects of the chloro, phenyl, and amine substituents.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 12.0 | Singlet (broad) | 1H | N1-H of pyrazole |

| ~ 7.5 - 7.3 | Multiplet | 5H | Phenyl ring protons |

| ~ 5.5 | Singlet (broad) | 2H | NH₂ protons at C3 |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | C3 (bearing the amino group) |

| ~ 145 | C5 (bearing the phenyl group) |

| ~ 130 | Quaternary carbon of the phenyl ring |

| ~ 129 - 125 | Phenyl ring carbons |

| ~ 110 | C4 (bearing the chloro group) |

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH and NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium to Strong | C=N and C=C stretching (pyrazole and phenyl rings) |

| 1550 - 1450 | Medium | N-H bending |

| 800 - 700 | Strong | C-Cl stretching |

| 750 and 700 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| [M]⁺ | High | Molecular ion |

| [M-Cl]⁺ | Medium | Loss of chlorine radical |

| [M-NH₂]⁺ | Medium | Loss of amino radical |

| Phenyl cation | High | C₆H₅⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyrazole derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to provide accurate mass measurements.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition of the molecular ion to confirm the molecular formula.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel pyrazole compound.

Caption: Workflow for Spectroscopic Analysis.

Interrelation of Spectroscopic Data for Structural Elucidation

This diagram shows how the information from different spectroscopic techniques is integrated to determine the final structure of the molecule.

Caption: Data Integration for Structure Elucidation.

Substituted Pyrazoles: A Comprehensive Technical Guide to Their Therapeutic Targets in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles represent a versatile and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique structural features and ability to interact with a wide array of biological targets have made them a focal point in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the key therapeutic targets of substituted pyrazoles, with a focus on their applications in oncology and inflammation. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Key Therapeutic Targets and Mechanisms of Action

Substituted pyrazoles have demonstrated significant activity against a diverse range of biological targets, primarily categorized into protein kinases and other enzymes. This versatility has led to their investigation in a multitude of disease areas.

Protein Kinase Inhibition: A Dominant Anticancer Strategy

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Substituted pyrazoles have emerged as potent inhibitors of various kinases, effectively disrupting the signaling cascades that drive tumor growth, proliferation, and survival.[1][2][3]

1. Receptor Tyrosine Kinases (RTKs):

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a crucial strategy to combat tumor progression and angiogenesis.[4] Several pyrazole derivatives have been identified as potent dual inhibitors. For instance, some fused pyrazole derivatives have shown significantly greater activity than the reference drug erlotinib, with IC50 values in the sub-micromolar range.[4] The pyrazole scaffold often serves as a hinge-binding motif, crucial for its inhibitory action.

2. Non-Receptor Tyrosine Kinases:

-

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.[1] Pirtobrutinib, a recently approved drug for mantle cell lymphoma, features a substituted pyrazole core and acts as a reversible BTK inhibitor.[5]

-

BCR-ABL Kinase: This fusion protein is the hallmark of chronic myeloid leukemia (CML). Asciminib, a non-ATP competitive inhibitor of Bcr-Abl kinase, incorporates a pyrazole moiety and demonstrates high potency with a Kd value in the nanomolar range.[2]

3. Serine/Threonine Kinases:

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1] Pyrazole-based compounds have been developed as potent CDK inhibitors.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. A series of novel pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, with one compound exhibiting an IC50 of 0.25 µM against MCF7 breast cancer cells.[1]

-

Haspin Kinase: This kinase plays a crucial role in mitosis, and its inhibition represents a promising anticancer strategy with potentially fewer side effects. Pyrazolo[4,3-f]quinoline derivatives have shown inhibitory effects on haspin kinase, with IC50 values in the low micromolar range in HCT116 and HeLa cells.[1]

-

Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is involved in both apoptosis and inflammation, making it a target for neurodegenerative diseases. Pyrazole derivatives have been designed as ASK1 inhibitors.[2]

Signaling Pathway of Pyrazole-Based Kinase Inhibitors in Cancer

Caption: Pyrazole derivatives inhibit various kinases, disrupting cancer cell signaling.

Other Anticancer Mechanisms

Beyond kinase inhibition, substituted pyrazoles exert their anticancer effects through other mechanisms:

-

Tubulin Polymerization Inhibition: Tubulin is the building block of microtubules, which are essential for cell division. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[1]

-

DNA Interaction: Certain pyrazole compounds can interact with DNA, potentially leading to DNA damage and cell death.[1]

-

Xanthine Oxidase (XO) Inhibition: One pyrazole derivative demonstrated potent XO inhibitory activity (IC50 = 0.83 µM), which was significantly more potent than the standard drug allopurinol.[6] This suggests a potential mechanism for its anticancer activity, particularly in colon cancer.[6]

Anti-inflammatory Activity: Targeting COX Enzymes

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes. Substituted pyrazoles have a long history in this area, with celecoxib being a well-known COX-2 selective inhibitor.[7][8]

-

COX-1 and COX-2 Inhibition: Numerous N1-substituted pyrazoles have been synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating significant COX inhibitory potential.[9] Some derivatives exhibit preferential selectivity towards COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[9][10] Compound 6e, a chalcone substituted pyrazole, showed a high COX-2 selectivity index of 215.44.[10]

COX Inhibition Pathway

Caption: Pyrazoles reduce inflammation by inhibiting COX enzymes.

Quantitative Data on Substituted Pyrazole Activity

The potency of substituted pyrazoles against their respective targets is a critical factor in their development as therapeutic agents. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Substituted Pyrazoles against Kinase Targets

| Compound/Derivative Class | Target Kinase | Cell Line | IC50 / Ki / Kd | Reference |

| Fused Pyrazole Derivative 3 | EGFR | - | 0.06 µM | [4] |

| Fused Pyrazole Derivative 9 | VEGFR-2 | - | 0.22 µM | [4] |

| Pyrazolo[4,3-f]quinoline 48 | Haspin | HCT116 | 1.7 µM | [1] |

| Pyrazolo[4,3-f]quinoline 48 | Haspin | HeLa | 3.6 µM | [1] |

| Pyrazole Carbaldehyde 43 | PI3 Kinase | MCF7 | 0.25 µM | [1] |

| Pyrazole Derivative 2 | Akt1 | HCT116 | 0.95 µM (antiproliferative) | [2] |

| Afuresertib | Akt1 | - | 0.08 nM (Ki) | [2] |

| Asciminib (ABL-001) | Bcr-Abl | - | 0.5 nM (IC50), 0.5-0.8 nM (Kd) | [2] |

| Ruxolitinib | JAK1/JAK2 | - | ~3 nM | [11] |

| Pyrazole-Thiourea C5 | EGFR | - | 0.07 µM | [12] |

Table 2: Anticancer Activity of Substituted Pyrazoles against Non-Kinase Targets

| Compound/Derivative Class | Target | Cell Line | IC50 | Reference |

| Pyrazolone-pyrazole 27 | VEGFR-2 (level reduction) | MCF7 | 828.23 nM (inhibition), 16.50 µM (cytotoxicity) | [1] |

| Pyrazole Derivative 1 | Xanthine Oxidase | HCT-116 | 0.83 µM (XO inhibition), 4.2 µM (cytotoxicity) | [6] |

| Ferrocene-pyrazole hybrid 47c | - | HCT-116 | 3.12 µM | [13] |

Table 3: Anti-inflammatory Activity of Substituted Pyrazoles

| Compound/Derivative Class | Target | Assay | % Inhibition of Edema / Selectivity Index (SI) | Reference |

| N1-substituted pyrazoles | COX | Carrageenan-induced paw edema | Up to 90.40% | [9] |

| Cyanopyridone derivative 6b | - | Carrageenan-induced paw edema | 89.57% | [7] |

| Chalcone substituted pyrazole 6e | COX-1/COX-2 | In vitro assay | SI = 215.44 | [10] |

| Pyrazole derivatives 144-146 | COX-2 | In vitro assay | IC50: 0.034 - 0.052 µM | [14] |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted pyrazole derivative against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Substituted pyrazole test compounds

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the substituted pyrazole test compounds in DMSO.

-

In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction according to the assay kit instructions (e.g., by adding ADP-Glo™ Reagent).

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence, which is proportional to the remaining kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

Objective: To evaluate the in vivo anti-inflammatory activity of substituted pyrazole derivatives.

Animals:

-

Wistar rats (male or female, specific weight range)

Materials:

-

Substituted pyrazole test compounds

-

Carrageenan solution (e.g., 1% w/v in saline)

-

Reference drug (e.g., Indomethacin or Celecoxib)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into groups: control (vehicle), reference drug, and test compound groups.

-

Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose.

-

After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100 Where Vt is the paw volume at time t.

Cell Viability Assay (e.g., MTT or SRB Assay)

Objective: To determine the cytotoxic effect of substituted pyrazole derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Substituted pyrazole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

-

Solubilization buffer (for MTT) or Trichloroacetic acid and Tris base (for SRB)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted pyrazole compounds for a specified duration (e.g., 48 or 72 hours).

-

For MTT assay: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals. Then, add a solubilization buffer to dissolve the crystals.

-

For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After washing, solubilize the bound dye with Tris base.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Experimental Workflow for Anticancer Drug Discovery with Substituted Pyrazoles

Caption: A typical workflow for developing anticancer pyrazole drugs.

Conclusion

Substituted pyrazoles continue to be a rich source of inspiration for the design and development of novel therapeutic agents. Their ability to potently and often selectively inhibit a wide range of clinically relevant targets, particularly protein kinases and COX enzymes, underscores their importance in modern drug discovery. The data and methodologies presented in this guide highlight the significant progress made in understanding the therapeutic potential of this versatile scaffold. Future research will likely focus on further optimizing the selectivity and pharmacokinetic properties of pyrazole-based inhibitors, as well as exploring their potential against emerging therapeutic targets. The continued exploration of this chemical space holds great promise for the development of next-generation medicines to address unmet medical needs in oncology, inflammation, and beyond.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

review of synthesis methods for aminopyrazoles

An In-depth Technical Guide to the Synthesis of Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Aminopyrazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications in pharmaceuticals and agrochemicals. Their versatile nature as synthetic intermediates has led to the development of a wide array of synthetic methodologies. This guide provides a comprehensive overview of the principal methods for the synthesis of 3-amino, 4-amino, and 5-aminopyrazoles, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating the reaction pathways with clear diagrams.

Core Synthetic Strategies for Aminopyrazoles

The synthesis of the aminopyrazole core predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a suitable three-carbon precursor. The choice of the C3 synthon is the primary determinant of the substitution pattern on the resulting pyrazole ring, particularly the position of the amino group. The following sections delineate the most significant and widely employed synthetic routes.

Synthesis of 5-Aminopyrazoles

The most versatile and widely reported methods for the synthesis of 5-aminopyrazoles involve the reaction of hydrazines with β-ketonitriles or their synthetic equivalents.[1][2]

From β-Ketonitriles and Hydrazines

The condensation of β-ketonitriles with hydrazines is a robust and straightforward method for the preparation of 5-aminopyrazoles.[2] The reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization via the attack of the second nitrogen atom onto the nitrile carbon.[1]

Caption: Synthesis of 5-Aminopyrazoles from β-Ketonitriles.

Table 1: Synthesis of 5-Aminopyrazoles from β-Ketonitriles

| Precursor 1 | Precursor 2 | Conditions | Product | Yield (%) | Reference |

| 3-Oxo-3-phenylpropanenitrile | Hydrazine | Acetic acid, Ethanol, 60°C, 24h | 3-Phenyl-1H-pyrazol-5-amine | 82 | [3] |

| Trifluoroacetylbenzyl cyanide | 2-Hydrazino-4-methylquinoline | Room Temperature | 5-Amino-1-(4-methylquinolin-2-yl)-3-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole | Not specified | [1][2] |

| Benzoylacetonitrile | Substituted Phenylhydrazines | Base-catalyzed | 5-Amino-3-aryl-1-phenyl-1H-pyrazoles | Not specified | [1][2] |

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine [3]

-

A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in anhydrous ethanol (3 mL) is prepared.

-

The reaction mixture is heated at 60°C for 24 hours.

-

After cooling to ambient temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

-

The organic layer is then washed with brine, dried over MgSO4, filtered, and evaporated.

-

The resulting solid is washed with ethyl ether and dried in vacuo to yield 3-phenyl-1H-pyrazol-5-amine (45 mg, 82% yield).

From Alkylidenemalononitriles and Hydrazines

Another prevalent method for synthesizing 5-aminopyrazoles involves the reaction of substituted alkylidenemalononitriles with hydrazines. This approach is particularly useful for accessing 5-aminopyrazole-4-carbonitriles.[4]

Table 2: Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles [4]

| Substituted Benzylidene Malononitrile | Phenylhydrazine | Reaction Time | Product | Yield (%) |

| (Phenylmethylene)malononitrile | 1 equivalent | 30 min | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 89 |

| (4-Hydroxyphenyl)methylene]malononitrile | 1 equivalent | 45 min | 5-Amino-3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 94 |

Experimental Protocol: General Procedure for the Synthesis of 5-Amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles [4]

-

To a round bottom flask containing 10 mL of water, add the appropriate substituted benzylidene malononitrile (1 mmol).

-

Add phenylhydrazine (0.108 g, 1 mmol) to the suspension.

-

The turbid reaction mixture is stirred vigorously at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.

-

Upon completion of the reaction, the precipitate is collected by filtration, washed with distilled water, and dried.

-

The crude product is purified by recrystallization from ethanol.

Synthesis of 3-Aminopyrazoles

The synthesis of 3-aminopyrazoles can be achieved through several routes, including the cyclization of β-cyanoethylhydrazine or the reaction of α,β-unsaturated nitriles with hydrazines under specific conditions.

From β-Cyanoethylhydrazine

A convenient, high-yield synthesis of 3(5)-aminopyrazole involves the cyclization of β-cyanoethylhydrazine.[5]

Caption: Synthesis of 3(5)-Aminopyrazole from Acrylonitrile.

Table 3: Synthesis of 3(5)-Aminopyrazole [5]

| Intermediate | Reagent | Conditions | Product | Yield (%) |

| β-Cyanoethylhydrazine | Sodium Ethoxide | Absolute Ethanol, spontaneous warming to 88-90°C | 3-Iminopyrazolidine | 97-100 |

| 3-Iminopyrazolidine | - | Thermal isomerization (distillation) | 3(5)-Aminopyrazole | 83-86 |

Experimental Protocol: Synthesis of 3(5)-Aminopyrazole [5]

-

Step A: β-Cyanoethylhydrazine

-

To 72% aqueous hydrazine hydrate (417 g, 6.00 moles), gradually add acrylonitrile (318 g, 6.00 moles) over 2 hours, maintaining the temperature at 30-35°C with occasional cooling.

-

Remove water by distillation at 40 mm Hg with a bath temperature of 45-50°C to obtain β-cyanoethylhydrazine (96-100% yield).

-

-

Step B: 3-Iminopyrazolidine

-

To a solution of sodium ethoxide, prepared from sodium (23.0 g, 1.00 g-atom) and absolute ethanol (500 mL), add β-cyanoethylhydrazine (85.1 g, 1.00 mole).

-

Stir the mixture at room temperature for 15 hours.

-

Remove the solvent by distillation at reduced pressure. The residue is crude 3-iminopyrazolidine.

-

-

Step C: 3(5)-Aminopyrazole

-

The crude 3-iminopyrazolidine is distilled at reduced pressure (1 mm Hg). Thermal isomerization occurs during distillation.

-

The fraction boiling at 119-121°C (1.0 mm Hg) is collected as 3(5)-aminopyrazole (83-86% yield).

-

Synthesis of 4-Aminopyrazoles

4-Aminopyrazoles are commonly synthesized via the Knorr pyrazole synthesis followed by reduction of a nitro or nitroso group at the 4-position, or more directly from vinyl azides.

Knorr Pyrazole Synthesis and Subsequent Reduction

A classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by nitrosation or nitration at the 4-position and subsequent reduction.[6][7] A more modern, protecting-group-free method has been developed starting from acetophenones.[8]

Caption: Synthesis of 4-Aminopyrazoles from Acetophenones.

Table 4: Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles [8]

| Starting Material | Key Steps | Final Product | Overall Yield (%) |

| Acetophenones | 1. Oximation 2. Hydrazine Condensation 3. Nitroso Group Reduction | 3-Aryl-substituted 4-aminopyrazoles | Varies with substrate |

Experimental Protocol: General Concept for 4-Aminopyrazole Synthesis [8]

-

Formation of 1,3-Ketoaldehydes: Acetophenones are converted to their corresponding 1,3-ketoaldehydes.

-

Telescoped Oximation and Hydrazine Condensation: The ketoaldehyde undergoes a telescoped oximation and condensation with hydrazine to form a nitrosopyrazole intermediate.

-

Reduction: The nitroso group of the pyrazole is reduced using a copper-catalyzed sodium borohydride reduction to afford the final 3-aryl-substituted 4-aminopyrazole. An excess of NaBH4 is often required due to solvolysis.[6][8]

From Vinyl Azides and Hydrazines

A direct synthesis of polysubstituted 4-aminopyrazoles has been developed from the reaction of vinyl azides with hydrazines under mild conditions.[6]

Table 5: Synthesis of 4-Aminopyrazoles from Vinyl Azides [6]

| Vinyl Azide | Hydrazine | Conditions | Product | Yield (%) |

| Substituted Vinyl Azides | Hydrazine Hydrate | NaOEt, Solvent, 5h, rt | Polysubstituted 4-aminopyrazoles | Moderate to Excellent |

Experimental Protocol: Synthesis of Polysubstituted 4-Aminopyrazoles [6]

-

To a solution of the vinyl azide (0.4 mmol) in a suitable solvent (4 mL), add sodium ethoxide (0.8 mmol) and hydrazine hydrate (4 mmol).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Upon completion, the reaction is worked up to isolate the polysubstituted 4-aminopyrazole product.

Conclusion

The synthesis of aminopyrazoles is a rich and diverse field, with numerous methods available to access the various regioisomers. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The classical condensation of β-ketonitriles with hydrazines remains a cornerstone for the synthesis of 5-aminopyrazoles, while adaptations of the Knorr synthesis and novel methods involving vinyl azides provide access to 4-aminopyrazoles. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers engaged in the design and synthesis of novel aminopyrazole-based compounds for various applications in medicine and materials science.

References

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. soc.chim.it [soc.chim.it]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Multifaceted Mechanisms of Pyrazole-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in modern medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties and versatile substitution patterns allow for the design of compounds with a wide array of biological activities, targeting various enzymes and signaling pathways.[3][4] This technical guide provides an in-depth exploration of the core mechanisms of action of pyrazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

I. Core Mechanisms of Action in Oncology

Pyrazole derivatives have demonstrated significant potential as anticancer agents by modulating a multitude of cellular targets involved in cancer cell proliferation, survival, and metastasis.[3][5][6] The primary mechanisms include inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

A. Kinase Inhibition

A predominant mechanism of action for many pyrazole-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[4]

-

Cyclin-Dependent Kinases (CDKs): Pyrazole-containing compounds have been developed as potent inhibitors of CDKs, key enzymes in cell cycle regulation.[5] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some pyrazole derivatives have shown significant inhibitory activity against CDK2.[5]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. Certain pyrazole derivatives act as EGFR tyrosine kinase inhibitors, blocking these aberrant signals in cancer cells.[4]

-

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Several pyrazole compounds have been identified as inhibitors of key components of this pathway, such as PI3K, leading to the suppression of tumor growth.[5][7]

-

Other Kinases: Pyrazole-based inhibitors have also been developed for other important cancer-related kinases, including Bruton's tyrosine kinase (BTK), haspin kinase, and BRAF.[6][8]

Signaling Pathway of Pyrazole-Based Kinase Inhibitors

Caption: Inhibition of key kinases by pyrazole compounds disrupts cancer cell signaling.

B. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport.[5] Pyrazole derivatives can interfere with microtubule dynamics by binding to tubulin and inhibiting its polymerization.[9] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[9]

C. DNA Damage and Repair Inhibition

Some pyrazole-based compounds exert their anticancer effects by interacting with DNA or inhibiting enzymes involved in DNA replication and repair, such as topoisomerase I.[5] This leads to the accumulation of DNA damage and the induction of apoptotic cell death.

D. Induction of Apoptosis

A common downstream effect of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. Pyrazole compounds can trigger apoptosis through various pathways, including the activation of caspases, modulation of Bcl-2 family proteins (upregulation of Bax and downregulation of Bcl-2), and generation of reactive oxygen species (ROS).[5]

Experimental Workflow for Assessing Anticancer Activity

Caption: A typical workflow to evaluate the anticancer mechanism of pyrazole compounds.

II. Mechanisms of Action in Agriculture

Pyrazole amides and other derivatives are integral to modern agriculture, functioning as potent herbicides, insecticides, and fungicides.[10][11]

A. Herbicidal Action

Pyrazole-based herbicides often target key enzymes in plant metabolic pathways. A prominent example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for the biosynthesis of plastoquinone and tocopherols.[12] Inhibition of HPPD leads to bleaching of the plant and ultimately death.

B. Insecticidal Action

A significant class of pyrazole-based insecticides acts as modulators of the ryanodine receptor (RyR), a calcium channel in muscle cells.[11] By locking the channel in an open state, these compounds cause uncontrolled calcium release, leading to muscle contraction, paralysis, and death of the insect.

C. Fungicidal Action

The fungicidal activity of pyrazole compounds often involves the inhibition of enzymes crucial for fungal cell wall biosynthesis or respiration.[11] Structure-activity relationship (SAR) studies have been instrumental in optimizing the antifungal potency of these compounds.[11]

III. Quantitative Data Summary

The following tables summarize the in vitro activity of selected pyrazole-based compounds against various cancer cell lines and enzymes.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound 29 | MCF-7 | 17.12 | [5] |

| Compound 29 | HepG2 | 10.05 | [5] |

| Compound 36 | CDK2 | 0.199 | [5] |

| Compound 37 | MCF-7 | 5.21 | [5] |

| Compound 43 | PI3 Kinase | 0.25 | [5] |

| Compound 48 | Haspin Kinase | >90% inhibition at 0.1 µM | [5] |

| Compound 6 | Tubulin Polymerization | 0.35 | [5] |

| Compounds 60, 61, 62 | A549, HeLa, MCF-7 | 4.63 - 5.54 | [5] |

| Compound 7a | DapE | 22.4 | [13] |

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

IV. Experimental Protocols

A. MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

B. Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye that binds to DNA to quantify the DNA content of individual cells. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can then be determined.

Protocol:

-

Treat cells with the pyrazole compound for a specified duration.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

C. Kinase Inhibition Assay

Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. Various formats exist, including those that measure the phosphorylation of a substrate or the consumption of ATP.

Protocol (Example using ADP-Glo™ Kinase Assay):

-

Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the pyrazole compound at various concentrations.

-

Incubate the reaction at the optimal temperature for the kinase.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percent inhibition and determine the IC50 value.

V. Conclusion

Pyrazole-based compounds represent a versatile and powerful class of molecules with diverse mechanisms of action. Their ability to be tailored to interact with a wide range of biological targets has led to their successful application in both oncology and agriculture. A thorough understanding of their mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of novel and effective pyrazole-based therapeutics and crop protection agents. The information presented in this guide serves as a comprehensive resource for researchers and professionals dedicated to advancing these fields.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the novel compound, 4-chloro-5-phenyl-1H-pyrazol-3-amine. Given the interest in pyrazole derivatives for their diverse biological activities, including anti-inflammatory and neuroprotective effects, a thorough understanding of the physicochemical properties of this compound is crucial for its potential development as a therapeutic agent.[1][2][3][4] This document outlines standardized experimental protocols and data presentation formats to guide researchers in their investigations.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a scaffold that imparts significant chemical versatility and a broad spectrum of biological activities.[1][2] Modifications to the pyrazole core, such as the inclusion of halogen substituents, can significantly influence their therapeutic properties.[1] The metabolic stability of pyrazole derivatives is a key factor contributing to their increasing presence in newly approved drugs.[4]

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[5][6] Both thermodynamic and kinetic solubility assessments are vital during drug discovery and development.[5][7]

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is a commonly employed technique to determine this value.[5]

Experimental Protocol: Shake-Flask Method

-

Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[5]

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate flasks.

-

Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Data Presentation: Thermodynamic Solubility

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 N HCl (pH 1.2) | 25 | ||

| Acetate Buffer (pH 4.5) | 25 | ||

| Phosphate Buffer (pH 6.8) | 25 | ||

| Phosphate Buffer (pH 7.4) | 25 | ||

| Water | 25 | ||

| 0.1 N HCl (pH 1.2) | 37 | ||

| Acetate Buffer (pH 4.5) | 37 | ||

| Phosphate Buffer (pH 6.8) | 37 | ||

| Phosphate Buffer (pH 7.4) | 37 | ||

| Water | 37 |

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often used in high-throughput screening during early drug discovery.[6][7]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Measure the turbidity of the resulting solutions using nephelometry or UV-Vis spectroscopy to detect the point of precipitation.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Data Presentation: Kinetic Solubility

| Buffer System | DMSO Concentration (%) | Incubation Time (h) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 1 | 2 | |

| PBS (pH 7.4) | 1 | 24 | |

| FaSSIF | 1 | 2 | |

| FeSSIF | 1 | 2 |

Stability Assessment

Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][]

Solid-state stability studies are crucial for determining the re-test period and appropriate storage conditions for the API.[9][11]

Experimental Protocol: Solid-State Stability

-

Sample Preparation: Place accurately weighed samples of this compound in appropriate containers that mimic the proposed storage and distribution packaging.[9][11]

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).[12][13]

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[11]

-

Analysis: Analyze the samples for appearance, assay, degradation products, and any other relevant physical or chemical changes using validated stability-indicating analytical methods.[13]

Data Presentation: Solid-State Stability

| Storage Condition | Time Point (months) | Appearance | Assay (%) | Total Impurities (%) |

| 25°C / 60% RH | 0 | |||

| 3 | ||||

| 6 | ||||

| 12 | ||||

| 40°C / 75% RH | 0 | |||

| 1 | ||||

| 3 | ||||

| 6 |

Solution-state stability is important for understanding the compound's behavior in biological fluids and during formulation processes.

Experimental Protocol: Solution-State Stability

-

Solution Preparation: Prepare solutions of this compound in relevant solvents and buffers (e.g., aqueous buffers at different pH values, plasma).

-

Storage: Store the solutions at various temperatures (e.g., refrigerated, room temperature, elevated temperature).

-

Sampling and Analysis: At specified time points, analyze the solutions for the concentration of the parent compound and the formation of degradation products using a stability-indicating HPLC method.

Data Presentation: Solution-State Stability

| Solvent/Buffer | pH | Temperature (°C) | Time (h) | Concentration Remaining (%) |

| 0.1 N HCl | 1.2 | 37 | 0 | 100 |

| 2 | ||||

| 6 | ||||

| 24 | ||||

| Phosphate Buffer | 7.4 | 37 | 0 | 100 |

| 2 | ||||

| 6 | ||||

| 24 | ||||

| Human Plasma | 7.4 | 37 | 0 | 100 |

| 1 | ||||

| 4 | ||||

| 12 |

Photostability testing is an integral part of stress testing to evaluate the effect of light on the API.[9][11]

Experimental Protocol: Photostability

-

Sample Exposure: Expose solid samples and solutions of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: After exposure, compare the exposed samples to the control samples for any changes in physical properties, assay, and degradation products.

Data Presentation: Photostability

| Sample Type | Illumination (klux·h) | UV-A (W·h/m²) | Appearance | Assay (%) | Degradation Products (%) |

| Solid (Dark Control) | 0 | 0 | |||

| Solid (Exposed) | ≥ 1200 | ≥ 200 | |||

| Solution (Dark Control) | 0 | 0 | |||

| Solution (Exposed) | ≥ 1200 | ≥ 200 |

Visualizations

Caption: General experimental workflows for solubility and stability testing.

Pyrazole derivatives have been noted for their anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1]

Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing the preclinical development of this promising compound. The provided templates for data presentation and visualizations are intended to facilitate clear communication and comparison of results among research and development teams.

References

- 1. ilkogretim-online.org [ilkogretim-online.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. fdaghana.gov.gh [fdaghana.gov.gh]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

- 13. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening: Utilizing 4-chloro-5-phenyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, regulating a wide array of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable drug-like properties and synthetic accessibility.[1] Numerous pyrazole-containing compounds have been developed as potent and selective kinase inhibitors, with several gaining FDA approval for the treatment of various cancers.[1]

This document provides detailed application notes and protocols for the use of 4-chloro-5-phenyl-1H-pyrazol-3-amine , a representative pyrazole-based compound, in kinase inhibitor screening assays. While specific inhibitory data for this exact molecule is not extensively published, the provided protocols and data for structurally similar compounds will serve as a valuable guide for researchers initiating screening campaigns.

Data Presentation: Kinase Inhibitory Activity of Related Pyrazole Compounds

The following table summarizes the inhibitory activity of several pyrazole-based compounds against various kinases, demonstrating the potential of this scaffold. It is important to note that the inhibitory profile of this compound would need to be experimentally determined.

| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | Cell Line (for cellular assays) |

| Compound A | JNK3 | 227 | - | - |

| Compound B | JAK2 | 166 | - | K562 |

| Compound C | JAK3 | 57 | - | K562 |

| Compound D | Aurora A | 939 | AT9832 | HCT116 |

| Compound E | Aurora B | 583 | AT9832 | HCT116 |

| Compound F | CDK1 | 2380 | - | - |

| Compound G | Akt1 | 1300 | Uprosertib | HCT116 |